N-{2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide
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Overview
Description
N-{2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide is a complex organic compound with a unique structure that includes a pyrrole ring, hydroxy and methoxy groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the hydroxy and methoxy groups via electrophilic aromatic substitution. The final step involves the acylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-{2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxy-2-methoxyphenyl)acetamide: Shares similar functional groups but lacks the pyrrole ring.
N-(2-Methoxyphenyl)acetamide: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
N-{2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O5 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-[(3Z)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C22H22N2O5/c1-14(25)23-12-13-24-19(15-8-10-17(29-2)11-9-15)18(21(27)22(24)28)20(26)16-6-4-3-5-7-16/h3-11,19,26H,12-13H2,1-2H3,(H,23,25)/b20-18- |
InChI Key |
LJHDYAKLVYEFRO-ZZEZOPTASA-N |
Isomeric SMILES |
CC(=O)NCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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